molecular formula C21H23NO B4718847 N-[2-(1-cyclohexen-1-yl)ethyl]-2-biphenylcarboxamide

N-[2-(1-cyclohexen-1-yl)ethyl]-2-biphenylcarboxamide

Cat. No. B4718847
M. Wt: 305.4 g/mol
InChI Key: VDGXYDWPWUZQQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(1-cyclohexen-1-yl)ethyl]-2-biphenylcarboxamide, commonly known as ACEA, is a synthetic cannabinoid compound used in scientific research. It is a selective agonist of the CB1 receptor, which is a type of G protein-coupled receptor found in the central nervous system. ACEA has gained attention for its potential therapeutic applications in various diseases, including pain, inflammation, and neurodegenerative disorders.

Mechanism of Action

ACEA selectively activates the CB1 receptor, which is primarily expressed in the central nervous system. The CB1 receptor is involved in the regulation of various physiological processes, including pain perception, appetite, and mood. Activation of the CB1 receptor by ACEA leads to the inhibition of neurotransmitter release, resulting in analgesic and anti-inflammatory effects.
Biochemical and Physiological Effects:
ACEA has been shown to have a range of biochemical and physiological effects in preclinical studies. It has been found to decrease pain sensitivity in animal models of acute and chronic pain. ACEA has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, ACEA has been found to have neuroprotective effects, reducing neuronal damage and improving cognitive function in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of using ACEA in lab experiments is its selectivity for the CB1 receptor, which allows for specific targeting of this receptor in various physiological processes. Additionally, ACEA has been extensively studied and characterized, making it a well-established tool for research. However, one limitation of ACEA is its potential for off-target effects, which can complicate the interpretation of experimental results.

Future Directions

There are several potential future directions for research on ACEA. One area of interest is the development of novel CB1 receptor agonists with improved selectivity and efficacy. Additionally, further studies are needed to fully understand the mechanisms underlying the analgesic, anti-inflammatory, and neuroprotective effects of ACEA. Finally, clinical trials are needed to evaluate the potential therapeutic applications of ACEA in various diseases.

Scientific Research Applications

ACEA has been extensively studied for its potential therapeutic applications in various diseases. In preclinical studies, ACEA has been shown to have analgesic effects in animal models of pain. It has also been found to have anti-inflammatory properties, reducing the production of pro-inflammatory cytokines in vitro and in vivo. Additionally, ACEA has been studied for its potential neuroprotective effects in neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-2-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO/c23-21(22-16-15-17-9-3-1-4-10-17)20-14-8-7-13-19(20)18-11-5-2-6-12-18/h2,5-9,11-14H,1,3-4,10,15-16H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDGXYDWPWUZQQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)CCNC(=O)C2=CC=CC=C2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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